molecular formula C5H3F9O B3028539 Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- CAS No. 219484-64-7

Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-

Cat. No.: B3028539
CAS No.: 219484-64-7
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
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Description

Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- is a useful research compound. Its molecular formula is C5H3F9O and its molecular weight is 250.06 g/mol. The purity is usually 95%.
The exact mass of the compound Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Methyl Nonafluorobutyl Ether, also known as 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane, Methyl Perfluorobutyl Ether, or Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-, is a compound with a wide range of applications due to its unique properties .

Target of Action

It’s widely employed as a nonflammable solvent , and it plays a crucial role in the design of switchable acoustic demultiplexers based on a fluid-fluid phononic crystal (PnC) platform .

Mode of Action

Methyl Nonafluorobutyl Ether interacts with its targets primarily through its physical properties. It has low viscosity and surface tension, which makes it superior to conventional solvents . In the context of the PnC platform, it enables the difference in resonant modes and temperature-dependent switching capability in dissimilar cavities .

Biochemical Pathways

Its use in the design of switchable acoustic demultiplexers suggests that it may influence acoustic wave propagation .

Pharmacokinetics

Its physical properties such as high chemical stability, low viscosity, and excellent electrical insulation suggest that it may have unique pharmacokinetic properties .

Result of Action

Its use in lithium secondary batteries suggests that it can enhance safety without compromising performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl Nonafluorobutyl Ether. For instance, it can release toxic gases and vapors when exposed to high temperatures . Moreover, its global warming potential is 500 because it has an ether group in the molecule .

Biochemical Analysis

Biochemical Properties

Methyl Nonafluorobutyl Ether plays a significant role in biochemical reactions due to its unique properties. It is often used as a nonflammable solvent in mixed-solvent electrolytes, enhancing the stability and performance of these mixtures . The compound interacts with various enzymes and proteins, particularly those involved in the metabolism of fluorinated compounds. For instance, it has been shown to interact with enzymes such as cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics . These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway.

Cellular Effects

Methyl Nonafluorobutyl Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and detoxification pathways . Additionally, it has been observed to alter cell signaling pathways related to inflammation and apoptosis, potentially leading to changes in cell function and viability . The compound’s impact on cellular metabolism is also significant, as it can interfere with the normal metabolic processes by acting as a competitive inhibitor for certain enzymes .

Molecular Mechanism

The molecular mechanism of action of Methyl Nonafluorobutyl Ether involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, Methyl Nonafluorobutyl Ether can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl Nonafluorobutyl Ether can change over time due to its stability and degradation properties. The compound is known for its high chemical stability, which allows it to maintain its effectiveness over extended periods . Prolonged exposure to high temperatures or reactive chemicals can lead to its degradation, resulting in the formation of toxic byproducts . Long-term studies have shown that continuous exposure to Methyl Nonafluorobutyl Ether can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl Nonafluorobutyl Ether vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity, hepatotoxicity, and genotoxicity . Studies in rats have shown that high doses of Methyl Nonafluorobutyl Ether can cause changes in liver enzyme activity, indicating potential liver damage . Additionally, high-dose exposure has been associated with alterations in behavior and cognitive function, suggesting potential neurotoxic effects .

Metabolic Pathways

Methyl Nonafluorobutyl Ether is involved in various metabolic pathways, primarily those related to the metabolism of fluorinated compounds. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to potential toxic effects . Additionally, Methyl Nonafluorobutyl Ether can affect metabolic flux by acting as a competitive inhibitor for certain enzymes, altering the levels of metabolites and disrupting normal metabolic processes .

Transport and Distribution

Within cells and tissues, Methyl Nonafluorobutyl Ether is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues . Additionally, it can interact with transporters and binding proteins, facilitating its movement within the cell . The distribution of Methyl Nonafluorobutyl Ether is influenced by factors such as tissue perfusion, lipid content, and the presence of specific transporters .

Subcellular Localization

Methyl Nonafluorobutyl Ether is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets . Its localization is influenced by its lipophilic nature and the presence of targeting signals or post-translational modifications that direct it to specific compartments . The compound’s activity and function can be affected by its subcellular localization, as it can interact with different biomolecules and participate in various biochemical processes depending on its location .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYQFLILPKULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4F9OCH3, C5H3F9O
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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DSSTOX Substance ID

DTXSID4073120
Record name Perfluorobutyl methyl ether
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Molecular Weight

250.06 g/mol
Source PubChem
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Physical Description

Liquid, Clear liquid with an odor of ether; [3M MSDS]
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Methyl nonafluorobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluorobutyl ether
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CAS No.

163702-07-6, 219484-64-7
Record name Methyl nonafluorobutyl ether
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Record name Methyl perfluorobutyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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